4-(2,4-Dinitrophenyl)piperidine

Vue d'ensemble

Description

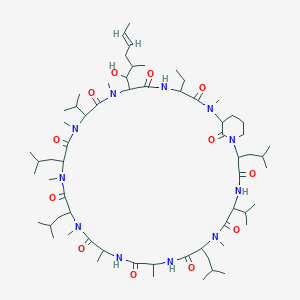

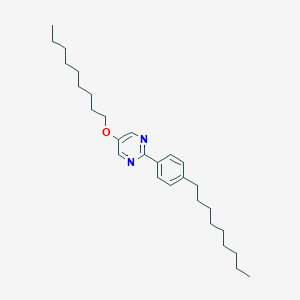

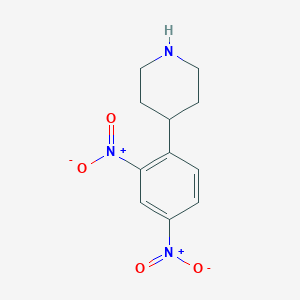

“4-(2,4-Dinitrophenyl)piperidine” is a compound that is primarily used for research and development . Its molecular formula is C11H13N3O4 and it has a molecular weight of 251.24 .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “4-(2,4-Dinitrophenyl)piperidine”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “4-(2,4-Dinitrophenyl)piperidine” can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass spectrometry . The piperidine ring in these molecules is the primary structural feature that is responsible for their pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving “4-(2,4-Dinitrophenyl)piperidine” are complex and can involve various mechanisms . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrophenyl 4-nitrophenyl ether by dimethylamine occurs readily in ethanol solution at room temperature .Applications De Recherche Scientifique

Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines have been studied as gastric antisecretory agents. These compounds, including derivatives like fenoctimine, showed potential in treating peptic ulcer disease due to their antisecretory properties without significant anticholinergic activity (Scott et al., 1983).

Catalysis in Aromatic Nucleophilic Substitution : Piperidine's reactions with 2,4-dinitrophenyl derivatives in benzene have been studied, showing possibilities for catalytic decomposition in various conditions. This research enhances understanding of the roles of additives in reaction rates (Spinelli et al., 1977).

Ionic Polymers and Oligomers : Reactions involving N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides with piperazines and piperidines have been explored for creating polymers and oligomers. These materials exhibit delocalized π-electrons and expanded π-conjugation systems, potentially useful in materials science (Yamaguchi et al., 2010).

Paper Chromatography of Dinitrophenyl Derivatives : The use of paper chromatography for analyzing dinitrophenyl derivatives of amines, including piperidine, has been reported. This method is significant for analytical chemistry applications (Asatoor, 1960).

Rearrangement in Aprotic Solvents : Studies on the N-oxides of N-(2,4-dinitrophenyl)-piperidines and morpholine showed thermal rearrangement to substituted hydroxylamines in aprotic solvents. The kinetics of these rearrangements have implications in organic chemistry (Khuthier et al., 1987).

Synthesis and Characterization for Biological Studies : The synthesis and characterization of N-(2,4-Dinitro-phenyl)-N’-(2,3,5,6-tetraphenyl-piperidin-4ylidine)-hydrazine have been reported, highlighting its potential biological activities, such as herbicidal and anticancer properties (Mubarak, 2017).

Antimicrobial Activity : 2,4-Difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing potential in antimicrobial research (Mallesha et al., 2014).

Safety and Hazards

Orientations Futures

The future directions in the research of “4-(2,4-Dinitrophenyl)piperidine” could involve the development of novel antiepileptic drugs . The market expectation for newly developed antiepileptic thiadiazole-based nipecotic acid derivatives is significant, driven by their potential to offer improved therapeutic outcomes and reduced side effects .

Propriétés

IUPAC Name |

4-(2,4-dinitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-1-2-10(11(7-9)14(17)18)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFXVQUVZFBRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579700 | |

| Record name | 4-(2,4-Dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120447-45-2 | |

| Record name | 4-(2,4-Dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)